2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride
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Description
Chemical Reactions Analysis
As with the synthesis and molecular structure, there is limited information available on the specific chemical reactions involving “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”. The compound’s reactivity would likely be influenced by the presence of the butylamino, methoxyphenoxy, and acetamide groups .Safety and Hazards
Without specific safety data or studies, it’s difficult to provide a detailed analysis of the safety and hazards associated with “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”. As with any chemical compound, appropriate safety precautions should be taken when handling or working with this compound .
Future Directions
Given the limited information available on “2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride”, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Such research could provide valuable insights into the potential applications and safety considerations of this compound .
properties
IUPAC Name |
2-[2-(butylaminomethyl)-6-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-3-4-8-16-9-11-6-5-7-12(18-2)14(11)19-10-13(15)17;/h5-7,16H,3-4,8-10H2,1-2H3,(H2,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLJTXQKIOCNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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